(2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine
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Overview
Description
(2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine typically involves the following steps:
Amine Introduction: The propan-2-amine moiety can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution could result in various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(3-Chloro-2-methylphenyl)propan-2-amine
- (2R)-1-(3-Fluoro-2-methylphenyl)propan-2-amine
- (2R)-1-(3-Iodo-2-methylphenyl)propan-2-amine
Uniqueness
The presence of the bromine atom in (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs. This uniqueness can be leveraged in specific synthetic applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C10H14BrN |
---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
(2R)-1-(3-bromo-2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14BrN/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 |
InChI Key |
SPGBNUJYVGYKCB-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)C[C@@H](C)N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(C)N |
Origin of Product |
United States |
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